molecular formula C7H4F3NO2 B1410164 2-Difluoromethoxy-3-fluoro-5-formylpyridine CAS No. 1806274-88-3

2-Difluoromethoxy-3-fluoro-5-formylpyridine

Cat. No.: B1410164
CAS No.: 1806274-88-3
M. Wt: 191.11 g/mol
InChI Key: LLAZJPCHRRRZSQ-UHFFFAOYSA-N
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Description

2-Difluoromethoxy-3-fluoro-5-formylpyridine is a fluorinated pyridine derivative with the molecular formula C7H4F3NO2.

Preparation Methods

The synthesis of 2-Difluoromethoxy-3-fluoro-5-formylpyridine involves several steps, typically starting with the fluorination of pyridine derivativesThe reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride or hydrogen fluoride-pyridine complex .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods are designed to produce the compound in larger quantities while maintaining high purity and consistency .

Chemical Reactions Analysis

2-Difluoromethoxy-3-fluoro-5-formylpyridine undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields 2-difluoromethoxy-3-fluoro-5-carboxypyridine, while reduction yields 2-difluoromethoxy-3-fluoro-5-hydroxymethylpyridine .

Scientific Research Applications

2-Difluoromethoxy-3-fluoro-5-formylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Difluoromethoxy-3-fluoro-5-formylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and dipole interactions, enhancing its binding affinity to these targets. This interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

2-Difluoromethoxy-3-fluoro-5-formylpyridine can be compared with other fluorinated pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

6-(difluoromethoxy)-5-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-5-1-4(3-12)2-11-6(5)13-7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAZJPCHRRRZSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)OC(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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